N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazinyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.
Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides or pyridazinyl derivatives.
This compound: may have unique properties such as higher potency, selectivity, or stability compared to similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties. These properties can be leveraged for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C24H26N4O |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C24H26N4O/c1-17-8-9-21(18(2)16-17)25-24(29)20-12-14-28(15-13-20)23-11-10-22(26-27-23)19-6-4-3-5-7-19/h3-11,16,20H,12-15H2,1-2H3,(H,25,29) |
InChI Key |
XRHDSONNPUBFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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